(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and medicine. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropylpyrrolidine and suitable carboxylic acid derivatives.
Chiral Resolution: The chiral centers at positions 3 and 4 are established through chiral resolution techniques, often involving the use of chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow processes and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include ketones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study the effects of chirality on biological systems. It serves as a model compound for understanding the interactions between chiral molecules and biological targets.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its unique stereochemistry may contribute to its activity as a pharmaceutical agent.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for the synthesis of various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into chiral binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride: The enantiomer of the compound, with opposite stereochemistry.
4-isopropylpyrrolidine-3-carboxylic acid: The non-chiral version of the compound.
4-isopropylpyrrolidine-3-carboxamide: An amide derivative with similar structural features.
Uniqueness
(3R,4R)-rel-4-isopropylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.
By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-9-4-7(6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQFLJSGGPCAU-HHQFNNIRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNC[C@@H]1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330750-36-1 |
Source
|
Record name | 3-Pyrrolidinecarboxylic acid, 4-(1-methylethyl)-, hydrochloride (1:1), (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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